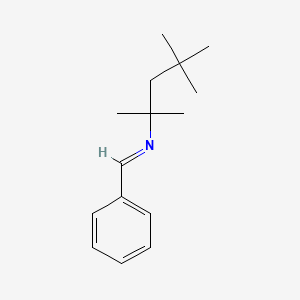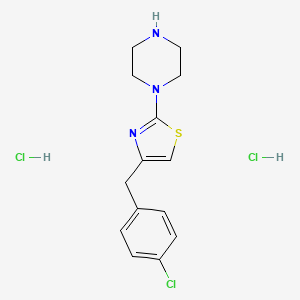
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a thiazole ring and a chlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU. This reaction leads to the formation of protected piperazines, which can be deprotected using PhSH followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a non-selective serotonin receptor agonist or releasing agent, influencing serotonin levels in the brain . This interaction can lead to various physiological effects, including modulation of mood and behavior.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A psychoactive drug with serotonergic effects.
1-(4-Chlorobenzyl)piperazine: Known for its use in the synthesis of other piperazine derivatives.
(RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine: Used as an antihistamine.
Uniqueness
1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is unique due to its combination of a thiazole ring and a chlorophenyl group, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
73553-65-8 |
|---|---|
Molecular Formula |
C14H18Cl3N3S |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C14H16ClN3S.2ClH/c15-12-3-1-11(2-4-12)9-13-10-19-14(17-13)18-7-5-16-6-8-18;;/h1-4,10,16H,5-9H2;2*1H |
InChI Key |
CKFKYZITEWWBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)CC3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
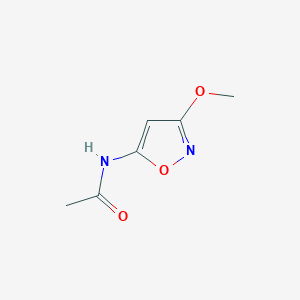
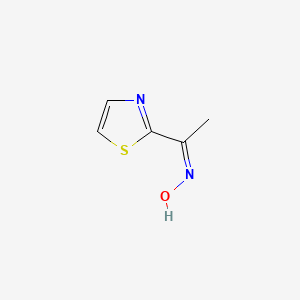
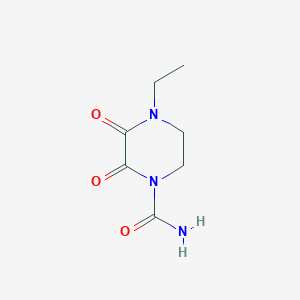
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
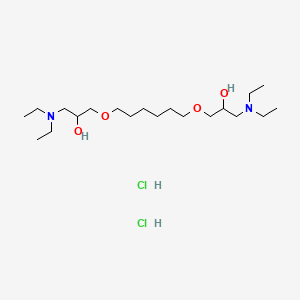
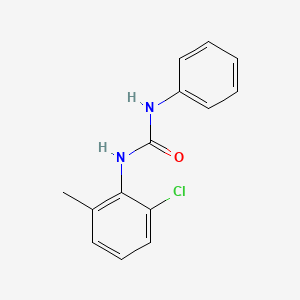
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
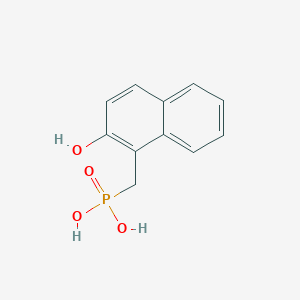
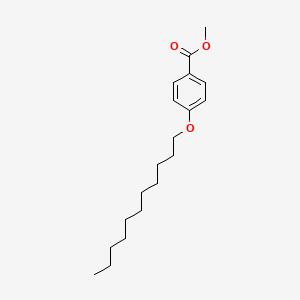
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
